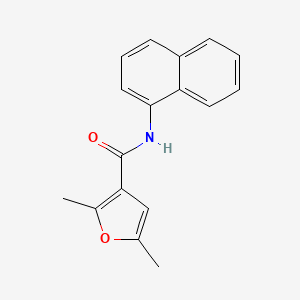

2,5-dimethyl-N-1-naphthyl-3-furamide

説明

"2,5-dimethyl-N-1-naphthyl-3-furamide" is a chemical compound with distinct molecular and chemical properties. This compound has been synthesized and studied for its various applications in material science and organic chemistry.

Synthesis Analysis

The synthesis of similar compounds involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride and other reactions like electrophilic substitution, nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). The enzymatic synthesis of related furandicarboxylic acid-based compounds uses biobased dimethyl 2,5-furandicarboxylate (Jiang, Maniar, Woortman, & Loos, 2016).

Molecular Structure Analysis

Molecular structure analysis often involves techniques like MALDI-ToF MS, which has been used to confirm that no byproducts are formed during the enzymatic polymerization of similar compounds (Jiang et al., 2016).

Chemical Reactions and Properties

Chemical reactions of related compounds include a range of electrophilic substitution reactions. These reactions are crucial in modifying the chemical properties of the compound for specific applications (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of related compounds, such as furandicarboxylic acid-based semi-aromatic polyamides, include high molecular weights and phase separation in the early stage of polymerization, which are critical for their use in material applications (Jiang et al., 2016).

Chemical Properties Analysis

The chemical properties of similar compounds are altered through various chemical reactions, such as nitration and bromination, which are essential for their potential use in different applications (Aleksandrov & El’chaninov, 2017).

科学的研究の応用

Photosensitizing Biological Activity

A study investigated the synthesis of a series of naphthalimides, including 2,6-dimethyl-2,3H-furo[2,3-b][1]naphtho[4a,7a–e,f]pyrida-5,7-dione, which was synthesized through a one-pot process involving the rearrangement and acidification of N-methyl-4-allyloxy-1,8-naphthalimide. The absorption and fluorescence properties of these furonaphthalimides were examined, suggesting potential applications in photosensitizing biological activities (Xu-hong et al., 1994).

Isomerization Research

Another study focused on the isomerization of homo-4-pyrones into 2-furylacetone derivatives, involving a monocyclopropanation process. The research explored the chemical transformation processes of similar compounds, which can be relevant to the understanding of 2,5-dimethyl-N-1-naphthyl-3-furamide transformations (Yamaoka et al., 1980).

Chromium Separation and Detection

A method was developed for the determination and separation of chromium(VI) from chromium(III) using flame atomic absorption spectrometry, involving the preconcentration of chromium(VI) complex onto naphthalene. This method potentially offers insight into the separation techniques that could be applicable to similar compounds like this compound (Krishna et al., 2004).

Influenza A Virus Inhibition

Research revealed the synthesis of furan-carboxamide derivatives, including 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, as potent inhibitors of the influenza A H5N1 virus. This indicates a potential medical application of related compounds in antiviral treatments (Yongshi et al., 2017).

Polyamide Synthesis

A new naphthalene-ring containing diamine was synthesized, leading to the development of novel polyamides. This demonstrates the use of naphthalene derivatives in the synthesis of materials with specific properties, relevant to the exploration of this compound in polymer science (Mehdipour‐Ataei et al., 2005).

Enzymatic Polymerization

A study on the enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides showed successful production via enzymatic polycondensation. This indicates potential applications in biobased polymer synthesis, which could include the study of this compound (Jiang et al., 2016).

Safety and Hazards

特性

IUPAC Name |

2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-10-15(12(2)20-11)17(19)18-16-9-5-7-13-6-3-4-8-14(13)16/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSMJTDFZSGXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321599 | |

| Record name | 2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725518 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

443903-69-3 | |

| Record name | 2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{rel-(3R,4S)-4-isopropyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5600903.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B5600907.png)

![4-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5600930.png)

![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5600938.png)

![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5600943.png)

![4-[(hydroxyimino)methyl]phenyl 2-chlorobenzoate](/img/structure/B5600950.png)

![1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5600961.png)

![[1-[(2-cyclohexylpyrimidin-5-yl)methyl]-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5600963.png)

![4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5600997.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601001.png)

![N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5601002.png)